Cyclobenzaprine N-oxide
Description
Contextualization as a Metabolite and Degradation Product
Cyclobenzaprine (B1214914) N-Oxide is recognized as a tertiary amine metabolite of cyclobenzaprine. medchemexpress.com In biological systems, the transformation of cyclobenzaprine to its N-oxide form occurs in the liver. medchemexpress.com Specifically, research has shown that liver cytosol contains reductase activity capable of converting Cyclobenzaprine N-Oxide back to its parent amine. medchemexpress.com Studies involving rat liver microsomes have successfully isolated and identified this compound as one of the metabolic products of cyclobenzaprine. tandfonline.com
Beyond its role as a metabolite, this compound is also a significant degradation product. mdpi.com Forced degradation studies, which subject cyclobenzaprine to various stress conditions like oxidation, have demonstrated the formation of this compound. rsc.orgresearchgate.net These studies are essential in pharmaceutical development to understand the stability of a drug and to identify potential impurities that may arise during manufacturing and storage. rsc.org The oxidation of the tertiary amine group in the cyclobenzaprine molecule leads to the generation of the N-oxide. rsc.orgresearchgate.net
Research Significance in Pharmaceutical and Chemical Sciences
The importance of this compound in pharmaceutical and chemical sciences is multifaceted. It serves as a critical reference standard in analytical method development and validation. synzeal.com For instance, its availability allows for the development of specific and sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to detect and quantify it as an impurity in cyclobenzaprine drug products. mdpi.comresearchgate.netnih.govnih.gov
Furthermore, studying this compound helps in elucidating the complete metabolic and degradation pathways of cyclobenzaprine. rsc.orgresearchgate.net A comprehensive understanding of these pathways is a regulatory requirement and is vital for ensuring the safety and efficacy of the final pharmaceutical product. Research has utilized techniques like LC-MS/MS to identify and characterize numerous degradation products of cyclobenzaprine, with the N-oxide being a consistently observed species. rsc.orgresearchgate.net
The synthesis and characterization of this compound are also of significant interest. synzeal.com This allows for the production of pure reference material for analytical purposes and for further toxicological or pharmacological studies if required. The availability of well-characterized this compound is essential for quality control in the pharmaceutical industry. synzeal.com
Detailed Research Findings
Several key research findings underscore the importance of this compound:
Metabolic Studies: In vitro studies with rat liver microsomes identified four primary metabolites of cyclobenzaprine: this compound, 10,11-epoxythis compound, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. tandfonline.com Another study using the fungus Cunninghamella elegans as a model for mammalian metabolism found that this compound was one of the metabolites produced, accounting for 1% of the total metabolites. nih.govnih.gov
Forced Degradation Studies: Systematic forced degradation studies of cyclobenzaprine under various conditions (acidic, basic, oxidative, photolytic, and thermal stress) have consistently identified this compound as a major degradation product. rsc.orgresearchgate.net These studies highlight the oxidation of the tertiary amine as a key degradation pathway. rsc.orgresearchgate.net
Analytical Method Development: Researchers have developed and validated reversed-phase liquid chromatographic methods for the simultaneous determination of cyclobenzaprine and its impurities, including this compound, in pharmaceutical formulations. researchgate.netnih.gov These methods are crucial for routine quality control. A highly sensitive LC-MS/MS method was also successfully validated for the simultaneous quantification of cyclobenzaprine, its main metabolite desmethyl cyclobenzaprine, and its major degradation product, this compound. mdpi.comnih.gov
| Compound | CAS Number | Molecular Formula | Role |
| This compound | 6682-26-4 | C₂₀H₂₁NO | Metabolite, Degradation Product |
| Cyclobenzaprine | 303-53-7 | C₂₀H₂₁N | Parent Drug |
| Desmethyl cyclobenzaprine | 18029-54-4 | C₁₉H₁₉N | Metabolite |
| Research Area | Key Findings | Analytical Techniques Used |
| Metabolism | Identification as a metabolite in rat liver microsomes and Cunninghamella elegans. tandfonline.comnih.govnih.gov | HPLC, Mass Spectrometry, NMR Spectroscopy |
| Degradation | Formation under oxidative stress conditions. rsc.orgresearchgate.net | LC-MS, LC-MS/MS |
| Analytical Science | Use as a reference standard for method development and validation. synzeal.com | HPLC, LC-MS/MS |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVULMRJHWMZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216929 | |
| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6682-26-4 | |
| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBENZAPRINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Metabolism and Biotransformation of Cyclobenzaprine to Cyclobenzaprine N Oxide
Hepatic Metabolism Pathways
The liver is the primary site for cyclobenzaprine (B1214914) metabolism. drugbank.com Here, the drug undergoes several transformations, including the formation of Cyclobenzaprine N-Oxide. medchemexpress.comtandfonline.com
While the primary oxidative pathway for cyclobenzaprine is N-demethylation, mediated mainly by Cytochrome P450 (CYP) isoforms CYP3A4 and CYP1A2, and to a lesser extent CYP2D6, these enzymes are also implicated in other oxidative transformations. ncats.iofda.govnih.gov The formation of N-oxide metabolites is a known route of metabolism for many drugs containing a tertiary amine group, and cytochrome P450 monooxygenases are key enzymes in this process. nih.gov Studies with rat liver microsomes have confirmed the formation of this compound, indicating the involvement of the P450 system. tandfonline.comnih.gov
Incubation of cyclobenzaprine with rat liver microsomal preparations has led to the isolation and identification of several metabolic products, including this compound. tandfonline.comtandfonline.com The formation of this metabolite is dependent on a complete microsomal system, as its production is not observed with heat-inactivated microsomes or in the absence of the necessary cofactor, NADP. tandfonline.com This demonstrates that the oxidation of the tertiary amine group of cyclobenzaprine to form the N-oxide is an enzyme-catalyzed reaction within the liver microsomes. tandfonline.comresearchgate.net Further investigations have also identified other oxidative metabolites, such as 10,11-epoxythis compound, suggesting multiple sites of oxidation on the cyclobenzaprine molecule. tandfonline.comtandfonline.com
N-Oxide Reductase Activity
An important aspect of this compound's metabolic profile is its potential to be converted back to the parent compound, cyclobenzaprine.
Liver cytosol contains reductase activity capable of reducing this compound back to its corresponding tertiary amine, cyclobenzaprine. medchemexpress.commedchemexpress.com This reductive pathway has been observed in liver preparations from various mammalian species. nih.gov
The reduction of tertiary amine N-oxides is facilitated by specific enzymatic systems. In liver cytosol, aldehyde oxidase has been identified as a major N-oxide reductase. nih.gov This enzyme, in the presence of an electron donor, demonstrates significant activity in reducing this compound. nih.gov Additionally, a quinone-dependent N-oxide reductase system has been identified in rat blood, which can also contribute to the reduction of this compound. nih.gov This system involves the enzymatic reduction of quinones in the plasma and a subsequent non-enzymatic reduction of the N-oxide by dihydroquinones, catalyzed by hemoglobin in erythrocytes. nih.gov
Microbial Biotransformation Models
Microbial systems, particularly fungi, can serve as valuable models for predicting and synthesizing mammalian drug metabolites. The fungus Cunninghamella elegans has been successfully used to biotransform cyclobenzaprine, producing a range of metabolites that are also found in mammals. nih.govnih.gov Among the metabolites produced by C. elegans is this compound, albeit as a minor product (1% of the total metabolites). nih.govnih.gov The formation of this and other oxidative metabolites by the fungus is catalyzed by cytochrome P-450 monooxygenases, mirroring the enzymatic pathways in mammals. nih.gov This demonstrates the utility of microbial models in studying the metabolic fate of drugs like cyclobenzaprine. nih.govresearchgate.net
| Fungal Metabolites of Cyclobenzaprine by Cunninghamella elegans | Percentage of Total Metabolites |
| 2-hydroxycyclobenzaprine | 59% |
| N-desmethylcyclobenzaprine | 21% |
| cyclobenzaprine trans-10,11-dihydrodiol | 5% |
| N-desmethyl-2-hydroxy-cyclobenzaprine | 3% |
| 3-hydroxycyclobenzaprine | 3% |
| This compound | 1% |
| Data sourced from studies on the biotransformation of cyclobenzaprine by the fungus Cunninghamella elegans. nih.govnih.gov |
| Rat Urinary Metabolites of Cyclobenzaprine |
| 10, 11-epoxide |
| N-oxide |
| desmethyl derivative |
| hydroxylated compounds |
| desmethylhydroxylated compounds |
| N-oxide hydroxylated at the 10- or 11-position |
| Data sourced from studies on the metabolites of cyclobenzaprine isolated from rat urine. nih.govresearchgate.net |
Fungal Biotransformation Systems (e.g., Cunninghamella elegans) for Mammalian Metabolite Prediction
Fungal biotransformation systems serve as valuable microbial models for predicting and synthesizing mammalian drug metabolites. nih.govnih.gov The fungus Cunninghamella elegans is particularly noteworthy for its ability to metabolize a wide range of xenobiotics, including pharmaceutical drugs, through enzymatic processes that mimic those found in mammals. wikipedia.orgnih.govjmb.or.kr This capability is attributed to the presence of both phase I and phase II metabolic enzymes, such as cytochrome P450 monooxygenases, which are crucial for drug metabolism in mammalian liver microsomes. nih.govnih.gov The use of C. elegans can therefore provide significant insights into how a drug like cyclobenzaprine is processed in a mammalian system, reducing the reliance on animal testing. wikipedia.org
Research has demonstrated that Cunninghamella elegans effectively metabolizes cyclobenzaprine. nih.govnih.gov In one study, when cultured with cyclobenzaprine, the fungus biotransformed 75% of the compound within 72 hours. nih.govnih.gov The subsequent analysis of the culture led to the isolation and characterization of several metabolites, confirming that the fungal metabolic pathways for cyclobenzaprine are analogous to those observed in mammals. nih.gov
The major metabolites produced by C. elegans from cyclobenzaprine were identified and quantified. nih.govnih.govresearchgate.net Among these, this compound was identified as a minor metabolite, accounting for 1% of the total metabolites formed. nih.govnih.govresearchgate.net The formation of this compound represents the oxidation of the tertiary amine group on the cyclobenzaprine molecule. researchgate.net The production of this N-oxide, alongside other metabolites like N-desmethylcyclobenzaprine and hydroxylated derivatives, in fungal cultures corresponds with metabolites identified in studies using rat liver microsomes as well as in urine samples from rats and dogs. nih.govnih.govnih.govtandfonline.com This correlation underscores the predictive power of the C. elegans model for mammalian metabolism. nih.govnih.gov
The enzymatic reactions responsible for these transformations in C. elegans are catalyzed by cytochrome P-450 monooxygenases. nih.govnih.gov The detection of these enzymes in microsomal preparations of the fungus provides a mechanistic basis for the observed biotransformations, including aromatic hydroxylation and N-demethylation of cyclobenzaprine. nih.govoup.com
Research Findings on Cyclobenzaprine Metabolism by Cunninghamella elegans
Detailed analysis of cyclobenzaprine metabolism by C. elegans revealed the formation of six primary metabolites. The relative abundance of these metabolites is detailed in the table below.
Table 1: Fungal Metabolites of Cyclobenzaprine Produced by Cunninghamella elegans
| Metabolite | Percentage of Total Metabolites (%) |
|---|---|
| 2-hydroxycyclobenzaprine | 59% |
| N-desmethylcyclobenzaprine | 21% |
| cyclobenzaprine trans-10,11-dihydrodiol | 5% |
| N-desmethyl-2-hydroxy-cyclobenzaprine | 3% |
| 3-hydroxycyclobenzaprine | 3% |
| This compound | 1% |
This data is based on research where cyclobenzaprine was metabolized by C. elegans, with metabolites isolated by high-performance liquid chromatography (HPLC) and characterized using NMR spectroscopy, mass spectrometry, and UV spectroscopy. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-hydroxycyclobenzaprine |
| 3-hydroxycyclobenzaprine |
| Cyclobenzaprine |
| This compound |
| cyclobenzaprine trans-10,11-dihydrodiol |
| N-desmethyl-2-hydroxy-cyclobenzaprine |
Iii. Formation Mechanisms and Degradation Kinetics of Cyclobenzaprine N Oxide
Oxidative Degradation Pathways of Cyclobenzaprine (B1214914)
Oxidation is a primary route for the degradation of cyclobenzaprine. rsc.orgnih.gov This process can occur at different sites within the molecule, including the tertiary amine group and the double bonds in its structure. rsc.org
The tertiary amine group in the cyclobenzaprine molecule is susceptible to oxidation, which results in the formation of Cyclobenzaprine N-Oxide. rsc.orgmedchemexpress.com This reaction is a key metabolic pathway observed in liver microsomes. medchemexpress.com The formation of the N-oxide is considered a significant degradation pathway for cyclobenzaprine. rsc.orgresearchgate.net
Forced degradation studies under various stress conditions have been instrumental in elucidating the degradation pathways of cyclobenzaprine. These studies intentionally subject the drug to harsh conditions to accelerate degradation and identify potential degradants.
Exposure to peroxide is a significant factor in the oxidative degradation of cyclobenzaprine. rsc.orgresearchgate.netresearchgate.net Hydrogen peroxide, an efficient oxygen source, facilitates the oxidation of the tertiary nitrogen in cyclobenzaprine to form the N-oxide. oup.com
UV light exposure is another condition that can induce degradation, although some studies suggest cyclobenzaprine remains relatively stable under photolytic stress. researchgate.netresearchgate.net
Similarly, the drug has shown stability under thermal stress (heat). researchgate.net However, the presence of humidity can contribute to degradation, particularly in combination with other stress factors. rsc.orgresearchgate.net Studies have shown that storing drug-excipient blends with added moisture at elevated temperatures can lead to degradation. alliedacademies.org
A systematic forced degradation study highlighted that various conditions, including acid and base hydrolysis, peroxide oxidation, UV light exposure, high heat, and humidity, were used to profile the degradation of cyclobenzaprine. rsc.orgresearchgate.net
Chemical Reaction Mechanisms Leading to N-Oxide Formation
The formation of this compound from the parent drug involves the oxidation of the tertiary amine. This reaction is a nucleophilic process where the nitrogen atom of the amine attacks an oxygen atom from an oxidizing agent, such as hydrogen peroxide. oup.com In biological systems, this oxidation is often catalyzed by enzymes like cytochrome P-450 monooxygenases. nih.govmedcentral.com
The mechanism involves the transfer of an oxygen atom to the lone pair of electrons on the nitrogen atom of the dimethylamino group, resulting in the formation of a coordinate covalent bond and the N-oxide derivative. oup.com
Degradation Product Profiling and Elucidation
Comprehensive analysis of cyclobenzaprine under forced degradation conditions has led to the identification and characterization of numerous degradation products. rsc.orgresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have been pivotal in this process. rsc.orgresearchgate.netnih.gov
A systematic study identified a total of fifteen major oxidation products and impurities of cyclobenzaprine. rsc.orgresearchgate.net Besides this compound, other significant degradants include:
Epoxides: Formed through the oxidation of the endocyclic and exocyclic double bonds. rsc.orgrsc.org
Dibenzosuberenone and Anthraquinone: These are considered final degradation products resulting from the cleavage of the alkyl side-chain of unstable epoxide intermediates. rsc.orgrsc.orgwalshmedicalmedia.com
Other identified products: These include bisacid, Cannizzaro degradants, glycols, bisaldehyde, and ketone derivatives. rsc.org
The table below summarizes some of the key degradation products of cyclobenzaprine identified in various studies.
| Degradation Product | Formation Pathway | Analytical Technique(s) Used for Identification |
| This compound | Oxidation of the tertiary amine group. rsc.orgmedchemexpress.com | LC-MS/MS. rsc.orgnih.gov |
| Exocyclic Epoxide | Oxidation of the exocyclic double bond. rsc.org | HPLC, LC-MS. rsc.org |
| Dibenzosuberenone | Cleavage of the alkyl side-chain from epoxide intermediates. rsc.org | HPLC, LC-MS/MS. rsc.orgrsc.org |
| Anthraquinone | Further degradation from epoxide intermediates. rsc.org | HPLC, LC-MS/MS. rsc.orgrsc.org |
| Glycols | Formed from epoxide intermediates. rsc.org | LC-MS/MS. rsc.org |
The elucidation of these degradation products provides a detailed understanding of the chemical stability of cyclobenzaprine and the formation pathways of its metabolites, including this compound. rsc.org
Iv. Analytical Methodologies for Cyclobenzaprine N Oxide
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are fundamental in separating Cyclobenzaprine (B1214914) N-Oxide from its parent compound and other related substances, allowing for its precise identification and measurement.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the analysis of Cyclobenzaprine N-Oxide. rsc.orgmdpi.com These methods offer high sensitivity and selectivity, making them ideal for detecting and quantifying the compound in various matrices, including pharmaceutical preparations and biological samples. mdpi.comnih.gov
In forced degradation studies of cyclobenzaprine, LC-MS and LC-MS/MS have been instrumental in identifying and characterizing numerous degradation products, including this compound. rsc.orgresearchgate.net The use of atmospheric pressure chemical ionization (APCI) as an ionization source in LC-MS provides accurate molecular weight and structural information for cyclobenzaprine and its degradants. rsc.orgresearchgate.netrsc.org
A validated LC-MS/MS method for the simultaneous quantification of cyclobenzaprine, its main metabolite desmethyl cyclobenzaprine, and its major degradation product, this compound, has been developed. mdpi.comnih.gov This method demonstrated good linearity over a range of 0.93–952.38 ng/mL for each analyte. mdpi.comnih.gov The high sensitivity of LC-MS/MS allows for the detection of trace amounts of these compounds, which is critical for pharmacokinetic and metabolism studies. nih.gov
Table 1: LC-MS/MS Parameters for this compound Analysis mdpi.com
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive |
| Mass Transition (m/z) | Varies by specific method |
| Linearity Range | 0.93–952.38 ng/mL |
| Correlation Coefficient (r) | ≥0.997 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of cyclobenzaprine and its related compounds, including this compound. oup.com HPLC methods, often coupled with UV detection, are employed for the determination of cyclobenzaprine in its pure form and in pharmaceutical tablets. researchgate.net
Several stability-indicating HPLC methods have been developed to separate cyclobenzaprine from its degradation products, ensuring that the analytical method can accurately measure the drug substance in the presence of its impurities. caymanchem.compharmascholars.comresearchgate.net These methods are crucial for quality control and stability testing of pharmaceutical formulations. In some studies, preparative HPLC has been used to isolate and purify this compound from reaction mixtures for further structural confirmation. rsc.org
The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters in developing a robust HPLC method. For instance, a C18 column is commonly used, and the mobile phase often consists of a buffer and an organic modifier like acetonitrile (B52724) or methanol. pharmascholars.comscispace.com UV detection is typically set at a wavelength where cyclobenzaprine and its impurities show significant absorbance, such as 226 nm or 290 nm. caymanchem.comuspnf.compharmascholars.com
Table 2: Example HPLC Method Parameters for Cyclobenzaprine Analysis pharmascholars.com
| Parameter | Condition |
|---|---|
| Column | L1, C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025M Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.7 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 40°C |
Spectroscopic Techniques for Structure Characterization
Spectroscopic methods are indispensable for elucidating the precise chemical structure of this compound.
Ultraviolet-Visible (UV) Spectroscopy
Ultraviolet-Visible (UV) spectroscopy is a simpler spectroscopic technique used to provide preliminary information about the electronic structure of this compound. caymanchem.comcaymanchem.com The UV spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). For this compound, a λmax of approximately 226 nm has been reported. caymanchem.comcaymanchem.com While not as structurally informative as NMR, UV spectroscopy is often used in conjunction with HPLC for quantification, where the detector is set to the λmax to achieve maximum sensitivity. uspnf.com
Electrochemical Methods for Cyclobenzaprine Oxidation Studies
Electrochemical techniques, such as cyclic voltammetry and square-wave voltammetry, have been employed to study the oxidation of cyclobenzaprine, which can lead to the formation of this compound. mmu.ac.uk These methods investigate the redox behavior of the molecule at an electrode surface. mdpi.comnih.gov
Studies have shown that cyclobenzaprine undergoes an irreversible electrochemical oxidation process, with the tertiary amine moiety being a likely site of oxidation. mmu.ac.ukmdpi.com The oxidation potential can be measured, providing insights into the ease with which the molecule loses electrons. mmu.ac.uk By modifying electrodes with materials like carbon black and botryosphaeran, the sensitivity and selectivity of the electrochemical detection of cyclobenzaprine can be enhanced. mmu.ac.uk These electrochemical studies are valuable for understanding the degradation pathways of cyclobenzaprine and for developing novel analytical sensors for its detection in various samples, including pharmaceutical, biological, and environmental matrices. mmu.ac.ukacs.org
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclobenzaprine |
| Desmethyl cyclobenzaprine |
| Carbon black |
| Botryosphaeran |
| Acetonitrile |
| Methanol |
V. Impurity Profiling and Reference Standards
Role of Cyclobenzaprine (B1214914) N-Oxide as an Impurity Standard in Cyclobenzaprine Formulations
Cyclobenzaprine N-Oxide is a well-documented impurity of cyclobenzaprine, primarily formed through the oxidation of the tertiary amine group of the parent molecule. synthinkchemicals.com Its presence in cyclobenzaprine formulations can be indicative of degradation, which may occur during the manufacturing process or upon storage. synthinkchemicals.com Therefore, the monitoring and control of this compound levels are essential to guarantee the safety and efficacy of the final drug product.
The use of a this compound impurity standard is indispensable for the accurate identification and quantification of this impurity in cyclobenzaprine formulations. pharmaffiliates.comsynzeal.com This reference standard allows pharmaceutical analysts to:
Develop and validate analytical methods: A purified and well-characterized standard of this compound is necessary to develop and validate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), for its detection in the presence of cyclobenzaprine and other potential impurities. pharmaffiliates.com
Perform routine quality control testing: Once a method is validated, the reference standard is used as a comparator to accurately quantify the amount of this compound in each batch of the drug product. synzeal.com
Conduct stability studies: Stability testing of cyclobenzaprine formulations involves subjecting the product to various stress conditions (e.g., heat, light, humidity) to understand its degradation pathways. The this compound standard is used to identify and track its formation over time, helping to establish the product's shelf-life and appropriate storage conditions.
Forced degradation studies have demonstrated that this compound is a significant degradation product under oxidative stress conditions. synthinkchemicals.com This underscores its importance as a key marker for the stability of cyclobenzaprine formulations.
Below is a table summarizing the types of impurities found in cyclobenzaprine formulations:
| Impurity Type | Example Compounds |
| Process-Related Impurities | Intermediates from synthesis, residual solvents |
| Degradation Products | This compound , Dibenzosuberenone |
| Metabolites | Desmethyl cyclobenzaprine |
Application in Pharmaceutical Quality Control (QC) and Quality Assurance (QA)
The availability of a this compound reference standard is integral to both Quality Control (QC) and Quality Assurance (QA) activities within a pharmaceutical manufacturing setting.
In Quality Control (QC) , the this compound standard is actively used in the laboratory for:
Identification: Confirming the presence of the N-oxide impurity in a sample by comparing its chromatographic retention time with that of the reference standard.
Quantification: Accurately measuring the concentration of this compound in a batch of cyclobenzaprine drug substance or drug product. This is typically done using an external standard method in HPLC analysis. mdpi.com
Method Validation: As part of validating an analytical method, the reference standard is used to assess parameters such as specificity, linearity, accuracy, and precision for the quantification of this compound. synzeal.com
Ensure batch-to-batch consistency: By monitoring the levels of this impurity, QA can ensure that the manufacturing process is consistent and under control.
Support regulatory filings: Data from impurity profiling, which is dependent on the use of reference standards like this compound, is a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synzeal.com
Release of product: QA is responsible for the final decision to release a batch of medication for public use, and this decision is partly based on the assurance that impurities like this compound are within their specified acceptance criteria.
The following table outlines the key applications of this compound in QC and QA:
| Application Area | Specific Use |
| Analytical Method Development | Establishing a reliable method for detecting and quantifying the impurity. |
| Method Validation | Ensuring the analytical method is accurate, precise, and specific for this compound. |
| Routine Batch Testing | Quantifying the level of this compound in each production batch. |
| Stability Studies | Monitoring the formation of the impurity over time to determine shelf-life. |
| Regulatory Compliance | Providing data for regulatory submissions to health authorities. |
Traceability to Pharmacopeial Standards (e.g., USP, EP)
The traceability of impurity reference standards to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a critical aspect of ensuring the global acceptance and quality of pharmaceutical products.
United States Pharmacopeia (USP):
This compound is a specified impurity in the USP monograph for Cyclobenzaprine Hydrochloride. uspnf.com A revision to the monograph corrected the relative response factors for this compound in the test for organic impurities, highlighting its official recognition and the importance of its accurate quantification. uspnf.com The USP provides a reference standard for Cyclobenzaprine Hydrochloride, and commercial suppliers offer this compound reference standards that are traceable to USP standards. synzeal.comsynzeal.com This traceability ensures that the analytical results obtained are consistent and can be compared across different laboratories and manufacturers.
The table below details the acceptance criteria for this compound in the USP monograph for Cyclobenzaprine Hydrochloride:
| Impurity | Relative Retention Time | Relative Response Factor | Acceptance Criteria (NMT %) |
| This compound | 0.74 | As specified in the monograph | 0.15 |
Note: Relative response factors are subject to change and should be referenced from the current USP monograph. uspnf.com
European Pharmacopoeia (EP):
Vi. Preclinical Investigations Involving Cyclobenzaprine N Oxide
Ex Vivo Permeation Studies Incorporating Metabolite Monitoring
Ex vivo permeation studies serve as a crucial bridge between in vitro characterizations and in vivo studies, offering a more physiologically relevant model for assessing the absorption of drugs and their metabolites across biological membranes. nih.gov These models utilize excised animal tissues to simulate the conditions of a living organism under a controlled laboratory environment. wisdomlib.org
Research has been conducted to develop and standardize ex vivo models for predicting oromucosal permeability. nih.gov One such model, which incorporated the monitoring of drug metabolism during transmucosal permeation, was established to support the development of sublingual Cyclobenzaprine (B1214914) formulations. nih.govresearchgate.net This standardized and physiologically relevant model utilized a Kerski diffusion cell and sensitive LC-MS/MS analysis to integrate the processes of dissolution, permeation, and metabolization. nih.gov The aim was to create a predictive tool that could assess the impact of formulation changes on the permeation of Cyclobenzaprine and the concurrent formation of its metabolites. nih.govresearchgate.net
Interactive Data Table: Ex Vivo Permeation Model for Cyclobenzaprine
| Parameter | Description | Source(s) |
| Study Objective | To establish a standardized, physiologically relevant ex vivo permeation model for sublingual formulation development of Cyclobenzaprine. | nih.gov |
| Technology Used | Kerski diffusion cell, process automation, assays for tissue integrity and viability, sensitive LC-MS/MS analysis. | nih.gov |
| Key Feature | Incorporation of drug metabolism monitoring during the transmucosal permeation process. | nih.govresearchgate.net |
| Outcome | The model successfully integrated disintegration, dissolution, permeation, and metabolization, enabling effective formulation development. | nih.gov |
In Vitro Drug Metabolism Models (excluding human studies)
In vitro drug metabolism models are essential for identifying metabolic pathways and the enzymes responsible for the biotransformation of a drug. Studies on Cyclobenzaprine using liver preparations from various animal species have consistently identified Cyclobenzaprine N-Oxide as a metabolite.
Investigations utilizing rat liver microsomal preparations have successfully isolated and identified this compound as one of the metabolic products. researchgate.net In these models, liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Further studies in dogs have also confirmed the formation of this metabolite. In an analysis of urine from dogs that had been orally administered Cyclobenzaprine, the N-oxide was identified among ten other metabolites. nih.gov This indicates that N-oxidation is a relevant metabolic pathway for Cyclobenzaprine in this species. The drug is generally well-absorbed after oral administration in species including the rat, dog, and rhesus monkey. nih.gov In rats, six urinary metabolites were identified, including the N-oxide, the 10, 11-epoxide, and the desmethyl derivative. researchgate.net
These non-human in vitro and animal studies collectively demonstrate that the formation of this compound is a consistent metabolic event across different mammalian species. researchgate.netnih.govnih.gov
Interactive Data Table: In Vitro and Animal Metabolism of Cyclobenzaprine
| Species | Model/Sample Type | Identified Metabolites Including N-Oxide | Source(s) |
| Rat | Liver Microsomal Preparations | This compound, 10,11-epoxythis compound, desmethylcyclobenzaprine, cyclobenzaprine-10,11-epoxide. | researchgate.net |
| Rat | Urine | The N-oxide, the 10, 11-epoxide, the desmethyl derivative, hydroxylated and desmethylhydroxylated compounds, and the N-oxide hydroxylated at the 10- or 11-position. | researchgate.net |
| Dog | Urine | The N-oxide, 1,2-dihydrodiol, three phenolic derivatives, the 10,11-epoxide, the 10,11-glycol, desmethylcyclobenzaprine, and glucuronide conjugates. | nih.gov |
Vii. Advanced Research Perspectives and Computational Studies
Theoretical Elucidation of Redox Behavior and Amine Oxidation
The redox behavior of cyclobenzaprine (B1214914), the parent compound of Cyclobenzaprine N-Oxide, has been a subject of scientific inquiry, with studies employing voltammetric methods and computational chemistry to understand its electrochemical properties. researchgate.net Research indicates that the tertiary amine group of cyclobenzaprine is a primary site for oxidation. researchgate.netrsc.org
Forced degradation studies have shown that the oxidation of the tertiary amine group on the cyclobenzaprine molecule is a key pathway, resulting in the formation of this compound. researchgate.netrsc.org This oxidation can occur alongside the oxidation of the endocyclic and exocyclic double bonds which form epoxides. researchgate.netrsc.org
Computational studies have explored the oxidation potential of cyclobenzaprine. Voltammetric analysis of cyclobenzaprine has identified an oxidation peak corresponding to the amine moiety at approximately 0.69 V (vs. Ag/AgCl/KClsat) at a pH of 7.0. researchgate.net Further electrochemical studies have confirmed that the oxidation process involves an equal number of protons and electrons. acs.orgnih.gov The oxidation of the cyclobenzaprine molecule has been proposed to involve the loss of two electrons and two protons. acs.orgnih.gov
These theoretical and electrochemical studies provide a foundational understanding of the amine oxidation process, which is the essential chemical transformation leading to the formation of this compound.
In Silico Modeling of Formation and Metabolism Pathways
This compound is recognized as a metabolite of cyclobenzaprine. caymanchem.comscbt.comclearsynth.com The formation of this N-oxide metabolite occurs through the oxidation of the tertiary amine group of the parent drug. researchgate.netrsc.org The metabolism of cyclobenzaprine is extensive and primarily occurs in the liver, involving enzymes from the cytochrome P450 (CYP) family. drugbank.comnih.gov Specifically, CYP3A4 and CYP1A2 are the main enzymes responsible for the oxidative N-demethylation of cyclobenzaprine. drugbank.comnih.gov
In silico investigations, such as molecular docking, have been employed to study the interaction between cyclobenzaprine and these metabolizing enzymes. researchgate.net These computational models help to visualize and predict how the drug fits into the active sites of enzymes like CYP1A2 and CYP3A4, providing insights into the thermodynamics and kinetics of its metabolism. researchgate.netmdpi.com While these studies have often focused on N-demethylation, the oxidative environment of the CYP enzyme system is also responsible for N-oxidation.
Once formed, this compound can undergo further metabolic processes. Research has shown that liver cytosol possesses reductase activity capable of reducing tertiary amine N-oxides back to their corresponding amines. medchemexpress.com Studies using liver preparations from various mammalian species have demonstrated that aldehyde oxidase, a cytosolic enzyme, plays a significant role as an N-oxide reductase. nih.gov This reduction of this compound back to cyclobenzaprine can occur under anaerobic conditions. nih.gov
The following table summarizes the mass spectrometric conditions used for the simultaneous quantification of cyclobenzaprine and its N-oxide metabolite, which is crucial for studying its formation and metabolic pathways. nih.govresearchgate.net
| Analyte-Specific Parameters | Cyclobenzaprine | This compound | Desmethyl Cyclobenzaprine |
| Precursor Ion (m/z) | 276.2 | 292.2 | 262.2 |
| Product Ion (m/z) | 58.1 | 233.1 | 44.1 |
| Declustering Potential (V) | 41 | 36 | 36 |
| Collision Energy (V) | 35 | 29 | 43 |
| Data sourced from studies on the simultaneous quantification of cyclobenzaprine and its related compounds using LC-ESI-MS/MS. nih.govresearchgate.net |
In vitro metabolism studies using rat liver microsomes have successfully isolated and identified several metabolites, including this compound. researchgate.net These experimental findings are supported by computational models that help elucidate the metabolic pathways.
| Metabolites Identified in Rat Liver Microsomes |
| This compound |
| 10,11-epoxycyclo-benzaprine N-oxide |
| Desmethylcyclobenzaprine |
| Cyclobenzaprine-10,11-epoxide |
| Source: Identification of metabolites after incubation of cyclobenzaprine with rat liver microsomes. researchgate.net |
Q & A
Q. How can researchers analytically distinguish Cyclobenzaprine N-Oxide from its parent compound and other metabolites using chromatographic methods?
this compound can be differentiated via reverse-phase HPLC or UPLC with optimized mobile phases (e.g., acetonitrile/ammonium formate buffers). Key parameters include retention time (e.g., this compound at ~4.6 min vs. Cyclobenzaprine at ~5.2 min) and relative abundance ratios using UV or mass spectrometry detection. Deuterated internal standards (e.g., Cyclobenzaprine-d3) improve quantification accuracy by compensating for matrix effects .
Q. What spectroscopic and computational methods are critical for confirming the structural identity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. Computational tools like density functional theory (DFT) predict NMR chemical shifts and validate the N-oxide moiety’s electronic environment. SMILES notation (e.g., C[N+](C)([O-])CCC=C1c2ccccc2C=Cc3ccccc13) and InChI descriptors aid in database alignment .
Q. What are the primary metabolic pathways of this compound in preclinical models, and how are they studied?
In vivo metabolism involves hepatic cytochrome P450 enzymes (e.g., CYP3A4/5), producing secondary metabolites like N-desmethyl derivatives. Radiolabeled studies (³H/¹⁴C) and stable isotope tracing (e.g., Cyclobenzaprine-d3) track metabolic fate. Ex vivo models (e.g., hepatocyte incubations) combined with LC-MS/MS quantify phase I/II metabolites .
Advanced Research Questions
Q. What experimental challenges arise when quantifying this compound in complex biological matrices, and how are they mitigated?
Matrix interference (e.g., phospholipids in plasma) necessitates solid-phase extraction (SPE) or protein precipitation with acetonitrile. Method validation requires assessing recovery (≥85%), precision (CV <15%), and sensitivity (LOQ ≤1 ng/mL). Isotope dilution with Cyclobenzaprine-d3 hydrochloride minimizes ion suppression in LC-MS .
Q. How can researchers validate analytical methods for this compound to comply with regulatory guidelines (e.g., USP, EMA)?
Validation follows ICH Q2(R1) criteria: linearity (r² ≥0.99 over 1–100 ng/mL), accuracy (spiked recovery 90–110%), and robustness (pH/temperature variations). System suitability tests (e.g., tailing factor ≤2.0, RSD ≤5% for retention time) are mandatory. USP revisions (e.g., adjusted relative response factors for N-oxide impurities) must be incorporated .
Q. How should contradictory data on this compound’s stability and degradation products be resolved?
Stability studies under forced degradation (acid/alkaline hydrolysis, oxidative stress) identify major degradants (e.g., nitroso derivatives). Conflicting results may arise from pH-dependent degradation kinetics or light exposure. Accelerated stability testing (40°C/75% RH) with LC-HRMS monitors degradation pathways, while kinetic modeling predicts shelf-life .
Methodological Considerations
- Standard Reference Materials : Use certified standards (e.g., this compound HCl, CAS 6682-26-4) with ≥95% purity for calibration. Store at -20°C to prevent N-oxide reduction .
- Data Interpretation : Apply multivariate statistics (PCA, PLS-DA) to resolve co-eluting metabolites in untargeted metabolomics workflows.
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies involving human/animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
